molecular formula C12H15NO3 B8189001 (R)-1-(benzyloxycarbonyl)-2-azetidinemethanol CAS No. 174740-82-0

(R)-1-(benzyloxycarbonyl)-2-azetidinemethanol

Cat. No. B8189001
CAS RN: 174740-82-0
M. Wt: 221.25 g/mol
InChI Key: SPFQXCNTSZHKDM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(benzyloxycarbonyl)-2-azetidinemethanol is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(benzyloxycarbonyl)-2-azetidinemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(benzyloxycarbonyl)-2-azetidinemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Potential as Elastase Inhibitors : 1-alkoxycarbonyl-3-bromoazetidin-2-ones, a class of compounds related to (R)-1-(benzyloxycarbonyl)-2-azetidinemethanol, show potential as transient inhibitors of porcine pancreatic elastase. These compounds act as ring-opening products in the enzyme's hydrolysis, indicating their utility in medical and biochemical applications (Beauve et al., 1999).

  • Organocatalysis in Enantioselective Epoxidation : The study of (1R,3S,4S)-2-azanorbornyl-3-methanol, closely related to the compound , highlights its effectiveness as an organocatalyst for enantioselective epoxidation of α,β-enones at room temperature (Lu et al., 2008).

  • Synthesis Improvement : A study improved the process for synthesizing 1-Benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine from benzylamine and epichlorohydrin, leading to a 22.9% yield and improved product structure determination (Zhou Guo-chuan, 2009).

  • Aziridine and Azetidine Compounds in Synthesis : Studies have explored various routes to functionally substituted benzazetines and aziridines, which are structurally similar to (R)-1-(benzyloxycarbonyl)-2-azetidinemethanol. These studies provide insights into the synthesis of complex organic compounds with potential applications in medicinal chemistry (Potkin et al., 2001).

  • Rhodium-Catalyzed Reactions : A study on Rh/Al2O3 catalysts demonstrates their effectiveness in hydrogenating azides into amines. This catalysis offers mild conditions and high selectivity, beneficial for reactions involving azide moieties, which are structurally related to the compound (Ghirardello et al., 2020).

  • Synthesis of Hypusine Reagents and Hydroxyspermidine : The chiral reagents (R)- and (S)-N-(benzyloxycarbonyl)-3,4-epoxybutylamine have been used successfully in the synthesis of hypusine reagents and hydroxyspermidine derivatives, indicating their role in the synthesis of biologically significant compounds (Bergeron et al., 1999).

  • Biotransformations and Synthetic Applications : Studies have shown that certain bacteria like Rhodococcus erythropolis AJ270 can efficiently and enantioselectively biotransform racemic azetidine-2-carbonitriles into azetidine-2-carboxylic acids and their amide derivatives, revealing potential synthetic applications of such transformations (Leng et al., 2009).

  • Ring Transformations in Synthesis : The synthesis and ring transformation of 1-arylmethyl-2-(cyanomethyl)aziridines into methyl N-(2-cyanocyclopropyl)benzimidates demonstrate the versatility of aziridine and azetidine compounds in creating biologically relevant derivatives (D’hooghe et al., 2006).

properties

IUPAC Name

benzyl (2R)-2-(hydroxymethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-8-11-6-7-13(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFQXCNTSZHKDM-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801193903
Record name Phenylmethyl (2R)-2-(hydroxymethyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(benzyloxycarbonyl)-2-azetidinemethanol

CAS RN

174740-82-0
Record name Phenylmethyl (2R)-2-(hydroxymethyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174740-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (2R)-2-(hydroxymethyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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